Benzenemethanol, alpha-((1R)-1-aminopropyl)-, (alphaS)-rel-
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Overview
Description
Benzenemethanol, alpha-((1R)-1-aminopropyl)-, (alphaS)-rel-, also known as (1S,2R)-2-(methylamino)-1-phenylpropan-1-ol, is an organic compound with the molecular formula C10H15NO and a molecular weight of 165.23 g/mol . This compound is a stereoisomer of ephedrine and is commonly referred to as (+)-ephedrine . It is a white solid that is soluble in alcohol and ether but insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, alpha-((1R)-1-aminopropyl)-, (alphaS)-rel- typically involves the reduction of ephedrine or pseudoephedrine. One common method is the catalytic hydrogenation of ephedrine using palladium on carbon (Pd/C) as a catalyst under hydrogen gas . Another method involves the reduction of ephedrine using lithium aluminum hydride (LiAlH4) in anhydrous ether .
Industrial Production Methods
Industrial production of this compound often employs the catalytic hydrogenation method due to its efficiency and scalability. The reaction is carried out in a high-pressure hydrogenation reactor with Pd/C as the catalyst. The reaction mixture is then filtered to remove the catalyst, and the product is purified by recrystallization .
Chemical Reactions Analysis
Types of Reactions
Benzenemethanol, alpha-((1R)-1-aminopropyl)-, (alphaS)-rel- undergoes various chemical reactions, including:
Properties
CAS No. |
79880-90-3 |
---|---|
Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
(1S,2R)-2-amino-1-phenylbutan-1-ol |
InChI |
InChI=1S/C10H15NO/c1-2-9(11)10(12)8-6-4-3-5-7-8/h3-7,9-10,12H,2,11H2,1H3/t9-,10+/m1/s1 |
InChI Key |
UOZNVPFVNBRISY-ZJUUUORDSA-N |
Isomeric SMILES |
CC[C@H]([C@H](C1=CC=CC=C1)O)N |
Canonical SMILES |
CCC(C(C1=CC=CC=C1)O)N |
Origin of Product |
United States |
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